![molecular formula C5H2Cl2O2S B2472929 2,4-Dichlorothiophene-3-carboxylic acid CAS No. 1934940-61-0](/img/structure/B2472929.png)
2,4-Dichlorothiophene-3-carboxylic acid
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Overview
Description
2,4-Dichlorothiophene-3-carboxylic acid is a chemical compound with the molecular formula C5H2Cl2O2S. It has a molecular weight of 197.04 . The compound is a powder and is stored at a temperature of 4°C . The IUPAC name for this compound is 2,4-dichlorothiophene-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for 2,4-Dichlorothiophene-3-carboxylic acid is 1S/C5H2Cl2O2S/c6-2-1-10-4(7)3(2)5(8)9/h1H,(H,8,9) . This code provides a specific text string representation for molecular structures.Physical And Chemical Properties Analysis
2,4-Dichlorothiophene-3-carboxylic acid is a powder . It is stored at a temperature of 4°C .Scientific Research Applications
Chemical Synthesis
“2,4-Dichlorothiophene-3-carboxylic acid” is used as a reactant in chemical synthesis . It’s a versatile compound that can be used to create a variety of other chemicals, depending on the reaction conditions and the other reactants used .
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Enediyne-Chlorophyll Derivatives
Although the exact compound is not mentioned, a similar compound “2,3-Dichlorothiophene” has been used in the synthesis of enediyne-chlorophyll derivatives . These derivatives have potential applications as antitumor cytotoxic conjugates .
Supramolecular Materials
Again, while not the exact compound, a similar compound “1,3,5-triazine” has been used in the creation of supramolecular materials . These materials have various applications in catalysis, magnetism, photoluminescence, drug delivery and design, and gas storage .
Synthesis of 3-chloro-N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide
A similar compound “3-Chlorothiophene-2-carboxylic acid” has been used in the synthesis of 3-chloro-N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide . This compound could potentially have various applications in medicinal chemistry .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may be harmful if swallowed . The compound may also cause respiratory irritation .
Mechanism of Action
Target of Action
The primary targets of 2,4-Dichlorothiophene-3-carboxylic acid are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2,4-Dichlorothiophene-3-carboxylic acid . For instance, its stability might be affected by storage temperature .
properties
IUPAC Name |
2,4-dichlorothiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2O2S/c6-2-1-10-4(7)3(2)5(8)9/h1H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOUOEZOPXVPSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorothiophene-3-carboxylic acid | |
CAS RN |
1934940-61-0 |
Source
|
Record name | 2,4-dichlorothiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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